(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid
CAS No.: 1344964-79-9
Cat. No.: VC8231328
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1344964-79-9 |
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Molecular Formula | C7H13NO3 |
Molecular Weight | 159.18 g/mol |
IUPAC Name | (2S)-2-amino-3-(oxolan-3-yl)propanoic acid |
Standard InChI | InChI=1S/C7H13NO3/c8-6(7(9)10)3-5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m0/s1 |
Standard InChI Key | OTUZUAJROYEUAS-GDVGLLTNSA-N |
Isomeric SMILES | C1COCC1C[C@@H](C(=O)O)N |
SMILES | C1COCC1CC(C(=O)O)N |
Canonical SMILES | C1COCC1CC(C(=O)O)N |
Introduction
Chemical Identity and Physicochemical Properties
(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid (CAS: 1344964-79-9) is a chiral amino acid with a THF moiety influencing its solubility and reactivity. Key physicochemical parameters include:
Property | Value | Source |
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Molecular Formula | C₇H₁₃NO₃ | |
Molecular Weight | 159.18 g/mol | |
Boiling Point | 314.0±17.0°C at 760 mmHg | |
Storage Conditions | Sealed, dry, 28°C, dark place | |
Purity | ≥98% |
The THF ring introduces steric hindrance and hydrogen-bonding capabilities, impacting its solubility in polar solvents like water and methanol . The 2S configuration at the α-carbon is critical for its biological activity and synthetic utility, necessitating precise stereocontrol during synthesis .
Synthesis and Enantioselective Production
Diastereomeric Salt Resolution
A common method for obtaining enantiomerically pure derivatives involves reacting racemic 2-amino-3-hydroxypropanoic acid analogs with optically active resolving agents, such as chiral amino alcohols or sulfonic acids . For example:
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A racemic mixture is treated with an optically active sulfonic acid in solvents like methanol or acetonitrile.
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The resulting diastereomeric salts are separated via fractional recrystallization.
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The desired (2S)-enantiomer is liberated by acid-base extraction, yielding >98% enantiomeric excess (ee) .
This method, adapted from patent WO2004043905A1, emphasizes temperature control (0–120°C) and solvent selection to optimize salt precipitation .
Enzymatic Hydrolysis
Enzymatic approaches leverage lipases or esterases to hydrolyze ester precursors selectively. For instance:
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A racemic ester derivative is subjected to hydrolysis in aqueous buffer (pH 5–8) at 40–60°C.
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The enzyme preferentially cleaves the (2R)-ester, leaving the (2S)-ester intact.
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The remaining ester is hydrolyzed under basic conditions to yield the (2S)-amino acid .
This method, detailed in synthetic protocols for analogous compounds, achieves high stereoselectivity but requires stringent pH and temperature control .
Structural and Stereochemical Analysis
The compound’s structure is confirmed through spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR)
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¹H NMR: The THF ring protons resonate at δ 3.5–4.5 ppm (m, 4H), while the α-proton (C2-H) appears as a doublet at δ 3.2–3.5 ppm (J = 6.5 Hz) .
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¹³C NMR: The quaternary carbon of the THF ring is observed at δ 75–80 ppm, and the carboxylic acid carbon at δ 175–180 ppm .
X-ray Crystallography
Single-crystal X-ray studies of related compounds reveal a planar carboxylic acid group and a chair-like conformation of the THF ring, stabilizing the molecule through intramolecular hydrogen bonds .
Applications in Pharmaceutical Chemistry
Peptide Synthesis
The compound serves as a constrained amino acid in peptide design, imparting rigidity to backbone structures. For example, its incorporation into antimicrobial peptides enhances resistance to proteolytic degradation .
Drug Intermediate
Its THF moiety is a pharmacophore in antiviral and anticancer agents. Derivatives of this amino acid are being explored as inhibitors of viral proteases and kinase enzymes .
Parameter | Recommendation |
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Storage | 28°C, dry, dark environment |
Stability | Sensitive to light and moisture |
Handling | Use gloves and eye protection |
Decomposition under acidic or basic conditions necessitates cautious processing .
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